PPARα Agonist Activity of the 5-Oxo-Triazole Pharmacophore
The 5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl moiety present in the target compound forms the core pharmacophore of LY518674, a potent and selective PPARα agonist. In direct receptor binding and cotransfection assays, LY518674 exhibited an IC50 of approximately 24 nM [1]. When compared to the clinical reference drug fenofibrate, LY518674 demonstrated >3000-fold higher potency in binding assays and 310-fold higher potency in functional cotransfection assays [1]. This potency advantage is directly attributed to the unique hydrogen-bonding and tautomeric properties of the 5-oxo-1,2,4-triazole ring, which are absent in non-oxidized 1,2,4-triazole benzoic acid analogs such as 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid [2].
| Evidence Dimension | PPARα receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 24 nM (as incorporated in LY518674) |
| Comparator Or Baseline | Fenofibrate (reference PPARα agonist) |
| Quantified Difference | LY518674 >3000-fold more potent than fenofibric acid in binding assays; 310-fold more potent in cotransfection assays |
| Conditions | In vitro receptor binding and transient cotransfection assays (human PPARα) |
Why This Matters
The 5-oxo-1,2,4-triazole moiety confers a >3000-fold potency advantage over fenofibrate-class drugs, validating this specific oxidation state as a privileged pharmacophore for lipid metabolism research.
- [1] Singh JP, Kauffman R, Bensch W, et al. Identification of a novel selective peroxisome proliferator-activated receptor α agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674). Molecular Pharmacology. 2005;68(3):763-768. View Source
- [2] PubChem. 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid (CID 54594710). CAS: 1334147-18-0. View Source
